molecular formula C22H19N3O3 B3456382 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B3456382
M. Wt: 373.4 g/mol
InChI Key: MHTZRJHAAWIGTJ-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic benzamide derivative featuring a benzimidazole ring linked to a 2,6-dimethoxy-substituted benzamide core. The benzimidazole moiety is a heterocyclic aromatic system known for its bioactivity in pharmaceuticals and agrochemicals, while the 2,6-dimethoxybenzamide group contributes to solubility and binding interactions.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-18-11-6-12-19(28-2)20(18)22(26)23-15-8-5-7-14(13-15)21-24-16-9-3-4-10-17(16)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZRJHAAWIGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326174
Record name N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305358-08-1
Record name N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
  • Structure : Shares the 2,6-dimethoxybenzamide core but replaces the benzimidazole with an isoxazole ring and a branched alkyl substituent.
  • Activity : Inhibits cellulose biosynthesis in plants, leading to pre-emergent herbicidal activity.
  • Applications : Widely used in weed control (e.g., Snapshot 2.5 TG herbicide) .
Carbendazim (Methyl N-(1H-Benzimidazol-2-yl) Carbamate)
  • Structure : Contains a benzimidazole ring but substitutes the benzamide with a carbamate group.
  • Activity : Broad-spectrum fungicide targeting β-tubulin assembly in fungi.
  • Applications : Agricultural fungicide and post-harvest preservative .

Pharmaceutical Analogs

PC5 (N-(5-Chloro-4-(4-(Trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide)
  • Structure : Features a 2,6-dimethoxybenzamide linked to a substituted oxazole ring.
  • Applications : Investigational therapeutic for neuropathic pain .
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
  • Structure : Benzimidazole linked to a methoxyaniline group.
  • Activity : Attenuates morphine-induced paradoxical pain in mice.
  • Applications : Neurological research targeting opioid side effects .

Research Chemicals

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-dimethoxybenzamide
  • Structure: Combines 2,6-dimethoxybenzamide with a cyano-tetrahydrobenzothienyl group.
  • Activity: Not well-documented; likely a synthetic intermediate or tool compound.
  • Applications : Used in chemical libraries for drug discovery .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity Primary Application
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide Benzimidazole-phenyl, 2,6-dimethoxybenzamide Hypothesized enzyme/receptor modulation Research/Agrochemical lead
Isoxaben Isoxazole, 2,6-dimethoxybenzamide Cellulose biosynthesis inhibition Herbicide
Carbendazim Benzimidazole-carbamate β-tubulin disruption Fungicide
PC5 Oxazole, 2,6-dimethoxybenzamide TRPV3 antagonism (IC50 = 2.63 µM) Pain therapeutics
B1 Benzimidazole-methoxyaniline Opioid-induced pain modulation Neurological research

Mechanistic and Functional Insights

  • Benzimidazole vs.
  • Methoxy Substitutions : The 2,6-dimethoxy groups enhance lipophilicity and metabolic stability, critical for both agrochemical persistence and drug bioavailability .
  • Agrochemical vs. Pharmaceutical Roles : Structural variations dictate functional outcomes—e.g., Isoxaben’s alkyl side chain optimizes soil adsorption, while PC5’s trifluoromethyl group enhances target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Reactant of Route 2
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N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

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